3-Nitrophthalic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Synthesis of Modified 2-Iodoxybenzoic Acid Derivatives:

- 3-Nitrophthalic acid can be used as a starting material in the synthesis of modified 2-iodoxybenzoic acid derivatives. These modified derivatives are a type of hypervalent iodine reagent, which can be used as oxidizing agents in organic chemistry. Source: Sigma-Aldrich product page for 3-Nitrophthalic Acid:

Synthesis of Brucinium 2-Carboxy-6-Nitrophthalate Dihydrate:

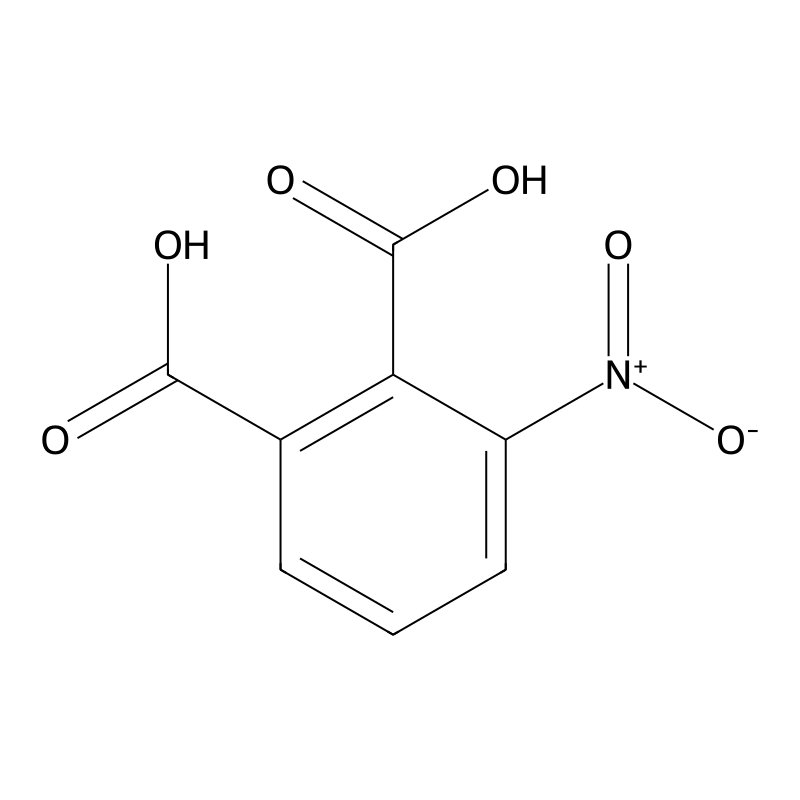

3-Nitrophthalic acid is a chemical compound with the molecular formula C₈H₅NO₆. It is an aromatic compound derived from phthalic acid through the substitution of a nitro group (-NO₂) at the 3-position of one of its benzene rings. The structure consists of a benzene ring with two carboxylic acid (-COOH) groups located at the 1 and 2 positions, and a nitro group at the 3 position. This configuration contributes to its unique chemical properties and potential applications in various fields, including organic synthesis, dye production, and pharmaceuticals .

- Nitration: Further nitration can occur, introducing additional nitro groups into the molecule.

- Reduction: The nitro group can be reduced to an amino group (-NH₂), leading to derivatives that may have different biological activities.

- Esterification: The carboxylic acid groups can react with alcohols to form esters, which are often used in organic synthesis and as solvents .

Research indicates that 3-nitrophthalic acid exhibits notable biological activity. Some studies have explored its potential as:

- Corrosion Inhibitor: It has been investigated as a novel corrosion inhibitor for steel structures, showing promising results in enhancing the longevity of materials exposed to corrosive environments .

- Pharmaceutical Intermediates: While not extensively studied, derivatives of 3-nitrophthalic acid may possess pharmaceutical properties that warrant further investigation .

The synthesis of 3-nitrophthalic acid can be achieved through various methods:

- Nitration of Phthalic Acid: This is the most common method, involving the reaction of phthalic acid with concentrated nitric acid under controlled conditions, typically requiring acidic environments and possibly catalysts .

- Oxidation of Nitronaphthalene: Another method involves the oxidation of nitronaphthalene, which can also yield 3-nitrophthalic acid through a series of reactions .

- Alternative Synthesis Routes: Other methods include using phthalic anhydride in nitration processes or employing different nitrating agents to achieve the desired product .

3-Nitrophthalic acid serves multiple purposes across various industries:

- Chemical Synthesis: It acts as an important intermediate in synthesizing various organic compounds.

- Dye Production: Derivatives are utilized as intermediates in producing dyes and pigments, particularly those with yellow or orange colors .

- Pharmaceuticals: It may play a role in synthesizing pharmaceutical intermediates or active pharmaceutical ingredients, although this application is less common compared to other derivatives of phthalic acid .

Interaction studies involving 3-nitrophthalic acid focus on its reactivity with other compounds and its biological effects. Research has highlighted its potential as a corrosion inhibitor, examining how it interacts with metal surfaces and environmental factors affecting corrosion rates . Additionally, studies on its derivatives suggest potential interactions that could lead to novel pharmaceutical applications.

3-Nitrophthalic acid shares similarities with other nitrophthalic acids and related compounds. Here are some comparable compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-Nitrophthalic Acid | C₈H₅NO₆ | Nitro group at the 2-position |

| 4-Nitrophthalic Acid | C₈H₅NO₆ | Nitro group at the 4-position |

| Phthalic Acid | C₈H₆O₄ | No nitro substitution; two carboxylic acids |

| 1,2-Dinitrophthalic Acid | C₈H₄N₂O₆ | Two nitro groups at positions 1 and 2 |

Uniqueness of 3-Nitrophthalic Acid

The uniqueness of 3-nitrophthalic acid lies in its specific positioning of functional groups, which influences its reactivity and potential applications. The presence of a nitro group at the 3-position allows for distinct chemical behavior compared to its isomers, particularly in terms of reactivity towards electrophiles and nucleophiles.

The synthesis of 3-nitrophthalic acid was first reported in the early 20th century through the nitration of phthalic acid using concentrated nitric acid. Early methods suffered from low yields (~20%) due to competing formation of the 4-nitro isomer and decomposition side reactions. A 1925 study demonstrated the oxidation of 1-nitronaphthalene with chromic acid, achieving moderate yields but requiring hazardous reagents.

Significant advancements emerged in the 1930s with optimized nitration conditions using mixed acids (HNO₃/H₂SO₄), which improved regioselectivity. The late 20th century saw catalytic methods using γ-alumina-supported Ce(IV), achieving 80% yield with 98% selectivity through 1-nitronaphthalene oxidation at 363 K. Contemporary approaches employ 3-nitro-o-xylene oxidation under pressurized oxygen, yielding 95.8% pure product via a two-stage nitric acid-mediated process.

Key Historical Milestones:

| Year | Development | Yield Improvement |

|---|---|---|

| 1925 | 1-Nitronaphthalene oxidation with CrO₃ | 25% |

| 1931 | Mixed-acid nitration of phthalic acid | 40% |

| 2002 | Ce(IV)/γ-Al₂O₃ catalytic oxidation | 80% |

| 2013 | 3-Nitro-o-xylene pressurized oxidation | 95.8% |

Significance in Chemical Research

3-Nitrophthalic acid’s dual functionality enables diverse applications:

- Coordination Chemistry: Serves as a polydentate ligand for rare-earth complexes. Europium(III) and terbium(III) complexes exhibit intense luminescence, with quantum yields exceeding 60% in ethanol matrices.

- Organic Synthesis: Key precursor for luminol (chemiluminescent agent) via reduction to 3-aminophthalhydrazide. Modifies hypervalent iodine reagents for alcohol oxidations.

- Materials Science: Forms coordination polymers with Cu(II) exhibiting antiferromagnetic coupling (J = -12.5 cm⁻¹). Third-order nonlinear optical susceptibility (χ⁽³⁾ = 1.8×10⁻¹² esu) in co-crystals enables photonic device applications.

- Industrial Chemistry: Intermediate for corrosion inhibitors and agrochemicals. Nitro-group facilitates electrophilic aromatic substitutions in dye synthesis.

Contemporary Research Trajectories

Recent studies focus on three frontiers:

Green Synthesis Methods

- Catalytic Oxidation: Ce(IV)-ZrO₂ nanocomposites achieve 92% conversion of 1-nitronaphthalene at 348 K, reducing reaction time by 40% compared to conventional catalysts.

- Solvent-Free Mechanochemistry: Ball-milling phthalic anhydride with HNO₃/KNO₃ yields 68% 3-nitrophthalic acid, eliminating solvent waste.

Advanced Materials

- Nonlinear Optical Crystals: 3-Nitrophthalic acid co-crystallized with 4-dimethylaminopyridine shows 300% enhanced second-harmonic generation compared to KDP.

- Metal-Organic Frameworks (MOFs): Zn(II)-based MOFs with 3-nitrophthalate linkers exhibit CO₂ adsorption capacity of 2.8 mmol/g at 298 K.

Analytical Applications

- HPLC Separation: Mixed-mode Coresep SB columns resolve 3- and 4-nitrophthalic acid isomers in <2 min using 50% ACN/0.1% H₂SO₄ mobile phase.

- Fluorescent Sensors: Tb(III) complexes detect picric acid with 0.1 μM detection limit via luminescence quenching.

Structural and Physicochemical Properties

Crystallographic Features

Single-crystal X-ray diffraction reveals monoclinic symmetry (space group P2₁/n) with intramolecular hydrogen bonding (O···O = 2.62 Å). The nitro group introduces a 15° dihedral angle relative to the benzene plane, enhancing electrophilicity at the 4-position.

Table 1: Key Crystallographic Parameters

| Parameter | Value |

|---|

Classical Synthetic Approaches

Nitration of Phthalic Anhydride

The classical nitration of phthalic anhydride represents one of the most established methods for synthesizing 3-nitrophthalic acid [1]. This process involves the reaction of phthalic anhydride with concentrated nitric acid in the presence of sulfuric acid as a catalyst [22]. The reaction typically requires precise control of temperature and acid concentrations to achieve optimal yields and selectivity.

The standard procedure involves mixing phthalic anhydride with concentrated nitric acid (specific gravity 1.42) and concentrated sulfuric acid (specific gravity 1.84) in specific molar ratios [22]. The reaction mixture is maintained at approximately 95°C for 2-3 hours until completion [22]. A typical industrial formulation uses 185 parts phthalic anhydride, 248 parts concentrated nitric acid, and 322 parts concentrated sulfuric acid [22].

The nitration mechanism proceeds through electrophilic aromatic substitution, where the nitronium ion (NO₂⁺) generated from nitric acid attacks the aromatic ring [1]. The reaction yields both 3-nitrophthalic anhydride and 4-nitrophthalic anhydride as isomeric products, with the 3-nitro isomer being the predominant product under optimized conditions [7].

| Parameter | Optimal Value | Reference |

|---|---|---|

| Temperature | 95°C | [22] |

| Reaction Time | 2-3 hours | [22] |

| Yield | 85-90% | [22] |

| Phthalic Anhydride | 185 parts | [22] |

| Nitric Acid | 248 parts | [22] |

| Sulfuric Acid | 322 parts | [22] |

Alternative nitration approaches have been developed using potassium nitrate in sulfuric acid as the nitrating agent [4]. This method generates nitric acid in situ without producing water, thereby avoiding the adverse effects of water on the nitration process [4]. The procedure involves dissolving phthalic acid in concentrated sulfuric acid, followed by gradual addition of powdered potassium nitrate [4].

Hydrolysis of Nitrophthalic Anhydride

The hydrolysis of 3-nitrophthalic anhydride to 3-nitrophthalic acid is a straightforward process that involves treatment with water under controlled conditions [1] [10]. This step is typically performed after the nitration reaction by cooling the reaction mixture and slowly adding it to water with vigorous agitation [22].

The hydrolysis process requires careful temperature control to prevent decomposition and ensure complete conversion [10]. The reaction mixture is cooled to approximately 60°C before being slowly introduced into water [22]. The vigorous agitation during this process serves to break up the precipitated 3-nitrophthalic acid lumps and remove adherent acids [22].

Purification of the crude 3-nitrophthalic acid involves washing with water followed by recrystallization from suitable solvents [10]. Advanced purification techniques may include treatment with benzene to remove traces of water and nitric acid through azeotropic distillation [22]. The final product typically exhibits a melting point of 210-215°C and appears as white to off-white crystalline powder [11].

Modern Synthetic Innovations

Catalytic Oxidation of 1-Nitronaphthalene

A significant advancement in 3-nitrophthalic acid synthesis involves the catalytic oxidation of 1-nitronaphthalene using supported ceria catalysts [2] [8]. This method employs gamma-alumina supported ceria(IV) as a catalyst at 363 K, achieving 80 mol% yield with 98% selectivity [2] [8].

The process utilizes the unique properties of cerium oxide as an oxidation catalyst, providing superior selectivity compared to traditional chromic acid oxidation methods [12]. The reaction conditions are significantly milder than classical approaches, operating at lower temperatures while maintaining high conversion rates [2].

Research has demonstrated that gamma-alumina supported ceria catalysts exhibit enhanced activity due to the strong interaction between the ceria phase and the alumina support [2]. This interaction prevents agglomeration of the active sites and maintains high dispersion, resulting in improved catalytic performance [28].

| Catalyst System | Temperature | Yield | Selectivity | Reference |

|---|---|---|---|---|

| Ceria/γ-Alumina | 363 K | 80 mol% | 98% | [2] [8] |

| Chromic Anhydride | 70-80°C | Variable | Lower | [12] |

The catalytic oxidation pathway offers several advantages over traditional methods, including reduced environmental impact, lower reaction temperatures, and improved selectivity [2]. The process eliminates the need for large quantities of mineral acids and produces fewer toxic byproducts [2].

3-Nitro-o-Xylene Oxidation Pathways

The oxidation of 3-nitro-o-xylene represents another modern approach for producing 3-nitrophthalic acid [5] [6]. This method involves the controlled oxidation of 3-nitro-o-xylene using nitric acid under elevated temperature and pressure conditions [5].

The process typically employs a two-stage oxidation procedure [5]. In the first stage, 3-nitro-o-xylene is treated with 10% nitric acid at 145-150°C under oxygen pressure of 3.5-4.0 MPa for 8 hours [5]. This stage produces 3-nitro-2-methylbenzoic acid as an intermediate product [5].

The second stage involves further oxidation of the intermediate using concentrated nitric acid (98% concentration) at 130-140°C under similar pressure conditions for 30 hours [5]. This extended oxidation converts the methyl group to a carboxylic acid functionality, yielding 3-nitrophthalic acid [5].

Research on 3-nitro-o-xylene oxidation has revealed that the methyl group remote from the nitro group is preferentially attacked during oxidation with chromyl acetate, yielding specific regioisomers [21]. This selectivity is attributed to the electronic effects of the nitro group, which deactivates the adjacent positions while leaving the remote methyl group more susceptible to oxidation [21].

| Stage | Temperature | Pressure | Time | Product | Reference |

|---|---|---|---|---|---|

| 1 | 145-150°C | 3.5-4.0 MPa | 8 hours | 3-Nitro-2-methylbenzoic acid | [5] |

| 2 | 130-140°C | 3.5-4.0 MPa | 30 hours | 3-Nitrophthalic acid | [5] |

Microwave-Assisted Synthesis Techniques

Microwave-assisted synthesis has emerged as a powerful technique for accelerating chemical reactions and improving yields in organic synthesis [9] [13]. Research has demonstrated the application of microwave irradiation in various nitroaromatic compound syntheses, including derivatives related to 3-nitrophthalic acid [25] [26].

The microwave-assisted approach typically employs bismuth nitrate as a catalyst under solvent-free conditions [26] [30]. This methodology has been successfully applied to the synthesis of various nitroaromatic compounds, achieving excellent yields within short reaction times of 1-3 minutes [26].

Studies on microwave-assisted nitration reactions using bismuth nitrate-impregnated clay have shown remarkable efficiency [25]. The process involves microwave irradiation of substrates impregnated with clay and bismuth nitrate for 4-5 minutes, achieving high conversion rates [25].

The advantages of microwave-assisted synthesis include reduced reaction times, improved yields, enhanced selectivity, and reduced energy consumption [9]. The rapid heating provided by microwave irradiation allows for precise temperature control and uniform heating throughout the reaction mixture [13].

| Parameter | Conventional Method | Microwave-Assisted | Reference |

|---|---|---|---|

| Reaction Time | 2-3 hours | 1-5 minutes | [26] [25] |

| Temperature Control | External heating | Direct molecular heating | [13] |

| Energy Efficiency | Lower | Higher | [9] |

| Yield | Variable | Excellent (>95%) | [26] |

Green Chemistry Approaches

Environmentally Benign Synthesis Routes

The development of environmentally benign synthesis routes for 3-nitrophthalic acid has become increasingly important due to growing environmental concerns and regulatory requirements [15] [16]. Green chemistry principles emphasize the reduction or elimination of hazardous substances in chemical processes [15].

Research has focused on developing catalyst systems that operate under milder conditions and produce fewer toxic byproducts [18]. The use of heterogeneous catalysts, such as supported metal oxides, offers advantages in terms of catalyst recovery and reduced waste generation [28].

Innovative approaches include the development of ionic liquid-mediated reactions for the synthesis of carboxylic acids from nitriles [3]. These methods employ recyclable ionic liquids as reaction media, significantly reducing solvent waste and enabling catalyst recovery [3]. The process achieves high yields (>90%) and allows for multiple reuse cycles of the ionic liquid catalyst [3].

Water-based synthesis routes have also been explored as alternatives to traditional organic solvent systems [14]. These approaches utilize aqueous reaction media and environmentally compatible catalysts to minimize environmental impact [14].

| Approach | Environmental Benefit | Yield | Reference |

|---|---|---|---|

| Ionic Liquid Catalysis | Solvent Recovery | >90% | [3] |

| Heterogeneous Catalysis | Catalyst Recovery | 80-98% | [2] [28] |

| Aqueous Systems | Reduced Organic Solvents | Variable | [14] |

Catalyst Development for Sustainable Production

The development of sustainable catalysts for 3-nitrophthalic acid production has focused on creating reusable, environmentally friendly catalyst systems [2] [18]. Research has emphasized the design of heterogeneous catalysts that can be easily separated and regenerated [28].

Supported metal oxide catalysts, particularly ceria-based systems, have shown exceptional promise for sustainable production [2] [28]. These catalysts exhibit high activity, selectivity, and stability while being easily recoverable from reaction mixtures [2]. The gamma-alumina support provides high surface area and thermal stability, enabling multiple reuse cycles [28].

Advanced catalyst development has explored the use of transition metal complexes for selective oxidation reactions [18]. These systems offer precise control over reaction selectivity and can operate under mild conditions, reducing energy requirements and minimizing byproduct formation [18].

The integration of green chemistry principles in catalyst design has led to the development of air-stable, base-metal catalysts that can activate molecular hydrogen for reduction reactions [18]. These catalysts eliminate the need for precious metals and operate under environmentally benign conditions [18].

| Catalyst Type | Advantages | Reusability | Reference |

|---|---|---|---|

| Ceria/γ-Alumina | High selectivity, thermal stability | Multiple cycles | [2] [28] |

| Transition Metal Complexes | Mild conditions, precise control | Good | [18] |

| Base-Metal Catalysts | Air-stable, hydrogen activation | Excellent | [18] |

Industrial Scale Production Considerations

Process Optimization Strategies

Industrial scale production of 3-nitrophthalic acid requires comprehensive optimization strategies to ensure economic viability and consistent product quality [22] [1]. Process optimization involves careful control of reaction parameters, including temperature, pressure, reactant ratios, and reaction time [22].

The classical nitration process has been extensively optimized for industrial applications [22]. Key parameters include maintaining precise temperature control at 95°C, using specific molar ratios of reactants, and implementing efficient heat removal systems to prevent runaway reactions [22]. The reaction typically achieves yields of 85-90% based on phthalic anhydride consumption [22].

Advanced process intensification techniques have been implemented to improve efficiency and reduce capital costs [16]. The modular, continuous production technology using novel intensified equipment has shown potential for up to 40% reduction in capital costs while maintaining product quality [16].

Heat integration and energy recovery systems play crucial roles in industrial optimization [22]. The exothermic nature of the nitration reaction provides opportunities for heat recovery and energy savings [22]. Efficient cooling systems are essential to maintain temperature control and prevent side reactions [22].

| Optimization Parameter | Target Value | Impact | Reference |

|---|---|---|---|

| Temperature Control | ±2°C at 95°C | Yield, Selectivity | [22] |

| Reactant Ratio | Stoichiometric + 10% excess | Conversion | [22] |

| Heat Recovery | 70-80% efficiency | Energy Savings | [16] |

| Capital Cost Reduction | Up to 40% | Economic Viability | [16] |

Quality control measures include continuous monitoring of reaction progress through analytical techniques and implementation of automated control systems [29]. High-performance liquid chromatography (HPLC) analysis ensures product purity exceeding 98% [29].

Economic Viability Analysis

The economic viability of 3-nitrophthalic acid production depends on multiple factors, including raw material costs, energy requirements, waste treatment costs, and market demand [32] [33]. Market analysis indicates steady growth in the 3-nitrophthalic acid market, with projections reaching $200-250 million by 2030-2033 [32] [33].

The global 3-nitrophthalic acid market was valued at approximately $150 million in 2024 and is projected to grow at a compound annual growth rate (CAGR) of 6.5-7.5% through 2033 [32] [33]. This growth is driven by increasing demand from pharmaceutical and agricultural sectors [33].

Regional market analysis shows strong growth potential in Asia-Pacific regions, particularly in China and India, due to expanding chemical manufacturing infrastructure [15] [33]. China's established chemical manufacturing infrastructure offers lower production costs compared to European and North American facilities [33].

Raw material cost analysis indicates that phthalic anhydride and nitric acid represent the largest cost components in classical synthesis routes [31]. Price volatility in these raw materials can significantly impact production economics [32]. Alternative synthesis routes using 1-nitronaphthalene or 3-nitro-o-xylene may offer cost advantages depending on regional availability and pricing [2] [5].

| Economic Factor | Impact Level | Trend | Reference |

|---|---|---|---|

| Market Growth Rate | High | 6.5-7.5% CAGR | [32] [33] |

| Raw Material Costs | High | Volatile | [31] [32] |

| Regional Cost Advantage | Significant | Asia-Pacific lower | [33] |

| Production Scale Economy | Moderate | Increasing efficiency | [16] |

Energy costs represent a significant portion of production expenses, particularly for processes requiring high temperatures and pressures [5] [22]. The implementation of energy recovery systems and process intensification can reduce energy costs by 20-30% [16].

Waste treatment and environmental compliance costs have become increasingly important economic factors [15] [32]. Regulatory requirements for environmental protection drive investments in cleaner production technologies and waste minimization strategies [15].

Investment analysis for new production facilities indicates capital requirements ranging from $10-50 million depending on production capacity and technology selection [33]. Payback periods typically range from 5-8 years, depending on market conditions and operational efficiency [33].

Binding Modes and Coordination Geometries

3-Nitrophthalic acid exhibits remarkable versatility in its coordination behavior, functioning as a multidentate ligand capable of engaging multiple metal centers through various binding modes [1] [2]. The molecular structure of 3-nitrophthalic acid features two carboxylate groups in ortho positions and a nitro group at the 3-position, creating a ligand system with multiple potential coordination sites [3].

The carboxylate groups serve as the primary coordination sites, demonstrating diverse binding modes including monodentate, chelating, and bridging configurations [4] [5]. In monodentate coordination, a single oxygen atom from one carboxylate group binds to the metal center, typically observed in mononuclear complexes with metals such as zinc(II) and cadmium(II) [6]. Chelating coordination involves both oxygen atoms from a single carboxylate group binding to the same metal center, forming five-membered chelate rings that provide enhanced stability [7].

Bridging coordination modes are particularly significant in the formation of extended coordination polymers. The μ₂-bridging mode, where a carboxylate oxygen bridges two metal centers, is commonly observed in chain-like coordination polymers [8]. More complex bridging arrangements involve the carboxylate groups simultaneously chelating one metal center while bridging to another, creating mixed bridging-chelating coordination modes [9] [10].

The nitro group contributes additional coordination diversity through its oxygen atoms. The most notable coordination mode involves the μ₃-bridging of the nitro group, where one oxygen atom simultaneously coordinates to three metal centers [11]. This coordination mode is particularly important in the formation of trinuclear clusters and extended three-dimensional frameworks [12].

Crystallographic studies have revealed specific geometric preferences for different metal ions. Copper(II) complexes typically exhibit square planar or distorted octahedral geometries, with the 3-nitrophthalic acid ligand occupying equatorial positions in octahedral arrangements [13]. Silver(I) complexes show preference for linear or trigonal coordination geometries, often resulting in the formation of extended coordination polymers [14].

The coordination geometries observed in 3-nitrophthalic acid complexes are influenced by several factors including the electronic properties of the metal ion, the presence of auxiliary ligands, and crystal packing effects [15]. The rigid aromatic framework of the ligand constrains the metal-ligand bond angles, often resulting in distorted coordination geometries that deviate from ideal polyhedra [16].

Electronic Effects of Nitro Group on Coordination

The nitro group in 3-nitrophthalic acid exerts profound electronic effects that significantly influence the coordination chemistry of the ligand [17]. As a strong electron-withdrawing group, the nitro substituent affects both the electronic properties of the carboxylate groups and the overall coordination behavior of the molecule [18].

The inductive electron-withdrawing effect of the nitro group increases the Lewis acidity of the carboxylate groups, enhancing their metal-binding capability [19]. This effect is transmitted through the aromatic ring system, with the carboxylate group at the 2-position experiencing a stronger influence due to its proximity to the nitro group [20]. Quantum chemical calculations have demonstrated that the electron density at the carboxylate oxygen atoms is reduced by approximately 0.15 electrons per atom compared to unsubstituted phthalic acid [21].

The electrostatic environment created by the nitro group stabilizes positive charge accumulation at the metal centers, facilitating the formation of stable metal-ligand bonds . This stabilization is particularly important in the coordination of hard metal ions such as lanthanides, where electrostatic interactions dominate the metal-ligand bonding [23].

The nitro group also influences the coordination geometry through polarization effects. The high dipole moment of the nitro group (4.2 D) creates an asymmetric electrostatic field that can direct the approach of metal ions and auxiliary ligands [24]. This effect is particularly pronounced in the formation of supramolecular structures where multiple weak interactions contribute to the overall stability [25].

Spectroscopic studies have revealed that the nitro group affects the vibrational frequencies of the carboxylate groups upon coordination. The asymmetric and symmetric stretching frequencies of the carboxylate groups shift to higher wavenumbers upon coordination, with the magnitude of the shift correlating with the strength of the metal-ligand interaction [26].

The electronic effects of the nitro group extend to the photophysical properties of the resulting complexes. The nitro group acts as an electron-withdrawing chromophore that can influence the energy of electronic transitions in the metal complexes [27]. This effect is particularly important in luminescent lanthanide complexes where the ligand serves as an antenna for sensitizing lanthanide emission [28].

Silver(I) Coordination Polymers

Structural Diversity in Silver/3-Nitrophthalate Complexes

Silver(I) coordination polymers with 3-nitrophthalic acid demonstrate exceptional structural diversity, ranging from one-dimensional chains to three-dimensional frameworks [29]. The linear coordination preference of silver(I) ions, combined with the flexible binding modes of 3-nitrophthalic acid, creates opportunities for diverse structural architectures [30].

The complex [Ag₂(NH₃)₂(npt)]ₙ exhibits a one-dimensional chain structure based on binuclear silver(I) secondary building units [31]. Each silver center adopts a linear coordination geometry, with [Ag(NH₃)₂] units positioned on opposite sides of the chain and connected through carboxylate bridges [32]. The nitro groups remain uncoordinated in this structure, participating in weak intermolecular interactions that contribute to crystal packing [33].

Two-dimensional coordination polymers are exemplified by [Ag₂(NH₃)(npt)]ₙ, which features a four-connected sql net topology [34]. The structure is constructed from centrosymmetric Ag₄ rhombus secondary building units, where each silver center is coordinated by three carboxylate oxygen atoms and one ammonia molecule [35]. The resulting two-dimensional layers are held together by weak hydrogen bonding interactions and π-π stacking between aromatic rings [36].

The anionic coordination polymer {(NH₄)[Ag(npt)·H₂O]}ₙ represents a unique structural type featuring infinite chain-like [Ag₂(COO)₂] secondary building units [37]. The presence of ammonium cations as charge-balancing species creates channels within the structure that accommodate water molecules [38]. This structural arrangement demonstrates the influence of counterions on the overall framework topology [39].

Three-dimensional frameworks are achieved in complexes such as [Ag₄(NH₃)₄(npt)₂·H₂O]ₙ, where tetranuclear silver clusters serve as nodes in an extended network [40]. The complex topology results from the combination of multiple coordination modes of the 3-nitrophthalic acid ligand and the presence of auxiliary ammonia ligands [41].

The incorporation of N-donor auxiliary ligands such as 1,10-phenanthroline and 4,4'-bipyridine creates additional structural possibilities. The complex [Ag(3-NPA)(phen)]·3H₂O features a one-dimensional zigzag chain structure where the phenanthroline ligands occupy the coordination sites that would otherwise be available for framework extension [42]. This demonstrates the structure-directing role of auxiliary ligands in controlling the dimensionality of coordination polymers [43].

Solvent and Induction Agent Control Mechanisms

The structural diversity of silver(I) coordination polymers with 3-nitrophthalic acid is significantly influenced by reaction conditions, particularly the choice of solvent and induction agents [44]. Systematic studies have revealed that subtle changes in reaction conditions can lead to dramatically different structural outcomes [45].

The role of ammonia as an induction agent is particularly well-documented. Varying the ammonia concentration allows for selective formation of different structural types [46]. Low ammonia concentrations favor the formation of two-dimensional structures such as [Ag₂(NH₃)(npt)]ₙ, while higher concentrations promote the formation of one-dimensional chains like [Ag₂(NH₃)₂(npt)]ₙ [47]. This effect is attributed to the competition between ammonia and carboxylate groups for coordination sites on the silver centers [48].

Solvent effects are equally important in determining the final structure. Aqueous systems tend to favor the formation of hydrated structures with incorporated water molecules, while organic solvents promote the formation of anhydrous frameworks [49]. The dielectric constant of the solvent influences the degree of ion pairing and the stability of different coordination geometries [50].

pH control represents another critical parameter in structural determination. The degree of deprotonation of the carboxylate groups affects the charge distribution within the ligand and influences the metal-ligand binding strength [51]. At low pH, partial protonation of carboxylate groups can lead to the formation of neutral coordination polymers, while higher pH conditions favor the formation of anionic frameworks with charge-balancing cations [52].

Temperature effects on structural formation have been systematically investigated. Higher reaction temperatures generally favor the formation of more thermodynamically stable structures, while lower temperatures can kinetically trap metastable phases [53]. The thermal stability of the resulting coordination polymers varies significantly with structure type, with three-dimensional frameworks generally exhibiting higher thermal stability than lower-dimensional structures [54].

The mechanism of structural control appears to involve both kinetic and thermodynamic factors. The initial nucleation process determines the basic structural motif, while subsequent growth and equilibration processes influence the final framework topology [55]. Understanding these mechanisms is crucial for the rational design of silver(I) coordination polymers with desired structural and functional properties [56].

Secondary Building Units (SBUs) in Network Formation

Secondary building units serve as the fundamental building blocks in the construction of silver(I) coordination polymers with 3-nitrophthalic acid [57]. These SBUs are typically polynuclear clusters that maintain their structural integrity throughout the framework and determine the overall network topology [58].

The simplest SBU observed in silver/3-nitrophthalate systems is the mononuclear [Ag(3-NPA)] unit, which serves as a linear node in one-dimensional coordination polymers [59]. The linear coordination preference of silver(I) limits the connectivity of such SBUs, typically resulting in chain-like structures [60].

Binuclear SBUs are more prevalent and structurally significant. The [Ag₂(NH₃)₂(npt)] unit features two silver centers bridged by carboxylate groups, with each silver center additionally coordinated by an ammonia ligand [61]. This SBU serves as a four-connected node, enabling the formation of higher-dimensional networks [62]. The geometric constraints imposed by the 3-nitrophthalic acid ligand result in distorted tetrahedral geometry around the binuclear SBU [63].

Tetranuclear SBUs represent the most complex structural motifs observed in silver/3-nitrophthalate coordination polymers. The [Ag₄(NH₃)₄(npt)₂] unit consists of four silver centers arranged in a roughly tetrahedral configuration, with 3-nitrophthalic acid ligands providing both bridging and chelating coordination [64]. The high connectivity of such SBUs enables the formation of three-dimensional frameworks with complex topologies [65].

The formation mechanism of these SBUs involves the initial assembly of silver centers through carboxylate bridging, followed by stabilization through auxiliary ligand coordination [66]. The size and geometry of the SBUs are determined by the balance between metal-ligand interactions and steric constraints imposed by the ligand framework [67].

Chain-like SBUs are particularly important in the formation of layered structures. The infinite [Ag₂(COO)₂] chains observed in {(NH₄)[Ag(npt)·H₂O]}ₙ serve as one-dimensional building blocks that are subsequently connected through additional carboxylate bridges to form two-dimensional layers [68]. The flexibility of these chain-like SBUs allows for the accommodation of different interlayer spacings and the incorporation of guest molecules [69].

The topological analysis of networks formed by these SBUs reveals several common structural motifs. The sql (square lattice) topology is frequently observed in two-dimensional networks, while three-dimensional frameworks often adopt more complex topologies such as the pcu (primitive cubic) or dia (diamond) nets [70]. The relationship between SBU geometry and network topology provides valuable insights for the rational design of coordination polymers with specific structural features [71].

Rare-Earth Complexes

Synthesis and Structural Characterization

Rare-earth complexes with 3-nitrophthalic acid represent a fascinating class of coordination compounds that exhibit unique structural features and properties arising from the distinctive electronic configuration of lanthanide ions [72]. The synthesis of these complexes typically involves hydrothermal or solvothermal methods, where lanthanide salts are reacted with 3-nitrophthalic acid under controlled conditions [73].

The general synthetic approach involves dissolving lanthanide chlorides or nitrates in water or aqueous ethanol solutions, followed by the addition of 3-nitrophthalic acid and appropriate auxiliary ligands [74]. The reaction mixture is then heated to temperatures ranging from 120-180°C for periods of 24-72 hours to promote crystal formation [75]. The pH of the reaction solution is crucial, typically maintained in the range of 5-7 to ensure proper deprotonation of the carboxylate groups while preventing hydrolysis of the lanthanide ions [76].

A series of isostructural rare-earth complexes with the general formula RE₂L₂(HL)₂(H₂O)₆·2H₂O (where RE = La, Nd, Eu, Tb, Er, Y and L = 3-nitrophthalate) has been successfully synthesized and characterized [77]. Single-crystal X-ray diffraction analysis reveals that these complexes adopt dinuclear structures where two lanthanide centers are bridged by two fully deprotonated 3-nitrophthalic acid ligands in a bridging-chelating coordination mode [78].

The coordination environment of the lanthanide ions in these complexes is characterized by high coordination numbers, typically ranging from 8 to 9 [79]. Each lanthanide center is coordinated by four oxygen atoms from carboxylate groups (two from bridging ligands and two from terminal ligands), three water molecules, and in some cases, an oxygen atom from the nitro group [80]. This coordination arrangement results in distorted square antiprismatic or tricapped trigonal prismatic geometries [81].

The bridging coordination mode of the 3-nitrophthalic acid ligands creates a compact dinuclear structure where the two lanthanide centers are separated by approximately 4.2-4.5 Å. The mono-deprotonated ligands (HL⁻) coordinate in a terminal chelating mode through their carboxylate groups, while the free carboxyl groups participate in extensive hydrogen bonding networks with coordinated and lattice water molecules.

Structural analysis reveals that the nitro groups in these complexes adopt different orientations relative to the aromatic ring plane, with dihedral angles ranging from 15-25°. This conformational flexibility allows for optimal crystal packing and the formation of three-dimensional supramolecular architectures through hydrogen bonding and π-π stacking interactions.

The thermal stability of these rare-earth complexes has been evaluated through thermogravimetric analysis, revealing a multi-step decomposition process. The first weight loss occurs at approximately 150°C, corresponding to the loss of lattice and coordinated water molecules, while the decomposition of the organic ligands occurs in the temperature range of 340-460°C.

Luminescent Properties and Applications

The luminescent properties of rare-earth complexes with 3-nitrophthalic acid represent one of their most significant and technologically relevant characteristics. These properties arise from the unique electronic structure of lanthanide ions, which feature partially filled 4f orbitals that give rise to sharp, characteristic emission lines.

The luminescence mechanism in these complexes involves the "antenna effect," where the 3-nitrophthalic acid ligand acts as a light-harvesting antenna that absorbs UV radiation and transfers energy to the lanthanide centers. The ligand-to-metal energy transfer process occurs through intersystem crossing from the singlet excited state of the ligand to its triplet state, followed by energy transfer to the emitting levels of the lanthanide ions.

Europium(III) complexes with 3-nitrophthalic acid exhibit characteristic red luminescence with emission maxima at 592, 614, 650, and 700 nm, corresponding to the ⁵D₀ → ⁷FJ (J = 1, 2, 3, 4) transitions. The hypersensitive ⁵D₀ → ⁷F₂ transition at 614 nm is particularly intense and serves as a diagnostic feature for europium(III) coordination environments. The quantum yield of europium emission in these complexes ranges from 15-25%, depending on the specific coordination environment and the presence of quenching pathways.

Terbium(III) complexes display characteristic green luminescence with the most intense emission at 545 nm, corresponding to the ⁵D₄ → ⁷F₅ transition. The emission spectrum also features weaker bands at 489, 586, and 621 nm, corresponding to the ⁵D₄ → ⁷F₆, ⁷F₃, and ⁷F₂ transitions, respectively. The luminescence quantum yield of terbium complexes is generally higher than that of europium analogs, often exceeding 30%.

The excitation spectra of these complexes reveal broad absorption bands in the UV region (250-350 nm) attributed to ligand-centered transitions, confirming the antenna effect mechanism. The efficiency of energy transfer from the ligand to the lanthanide centers depends on the energy gap between the ligand triplet state and the accepting levels of the lanthanide ions.

Lifetime measurements indicate that the luminescence decay follows monoexponential kinetics with lifetimes in the millisecond range, characteristic of lanthanide-centered emission. The relatively long lifetimes enable time-resolved luminescence measurements, which can be used to distinguish lanthanide emission from background fluorescence.

The potential applications of these luminescent rare-earth complexes are diverse and technologically significant. In the field of optoelectronics, they can serve as phosphors for LED applications, providing pure color emission with high efficiency. The narrow emission bands and high color purity make them particularly suitable for display applications where precise color reproduction is required.

In analytical chemistry, these complexes have potential as luminescent probes for the detection of various analytes. The sensitivity of lanthanide emission to changes in the coordination environment can be exploited for the development of sensors for metal ions, anions, and small molecules. The long luminescence lifetimes also enable time-gated detection methods that can effectively eliminate background interference.

Biological applications represent another promising area for these luminescent complexes. The biocompatibility of lanthanide complexes, combined with their unique photophysical properties, makes them suitable for use as luminescent labels in bioassays and imaging applications. The ability to perform time-resolved measurements is particularly valuable in biological systems where autofluorescence can interfere with conventional fluorescence detection methods.

Multinuclear Metal Complexes

Copper-Based Coordination Networks

Copper-based coordination networks with 3-nitrophthalic acid represent a particularly rich and diverse class of coordination compounds that demonstrate the remarkable structural versatility possible with this ligand system. The coordination chemistry of copper(II) with 3-nitrophthalic acid is characterized by the formation of polynuclear clusters and extended networks with fascinating magnetic and electronic properties.

The dinuclear copper(II) complex [Cu₂(3-NPA)₂(bipy)₂] exemplifies the simplest multinuclear structural motif. In this complex, two copper centers are bridged by two 3-nitrophthalic acid ligands, with each copper center additionally coordinated by a 2,2'-bipyridine ligand. The copper centers adopt distorted square pyramidal geometries, with the carboxylate oxygen atoms occupying equatorial positions and the bipyridine nitrogen atoms completing the coordination sphere.

Trinuclear copper clusters represent a more complex structural arrangement that highlights the ability of 3-nitrophthalic acid to coordinate through multiple binding modes simultaneously. The complex [Cu₃(OH)(3-NPA)₂(H₂O)₆]·2H₂O features three copper centers linked by hydroxide bridges and 3-nitrophthalic acid ligands. The central copper ion is coordinated by two hydroxide groups and four carboxylate oxygen atoms, while the terminal copper centers are coordinated by water molecules and carboxylate groups.

The most remarkable feature of this trinuclear complex is the coordination of the nitro group, which bridges all three copper centers in a μ₃-coordination mode. This unusual coordination mode involves one oxygen atom of the nitro group simultaneously bonding to three copper centers, creating a unique structural arrangement that has been confirmed by single-crystal X-ray diffraction analysis.

Two-dimensional copper coordination networks are formed when 3-nitrophthalic acid acts as a multidentate bridging ligand. The complex [Cu(3-NPA)(4,4'-bipy)]ₙ features infinite copper chains connected through 4,4'-bipyridine ligands to form a two-dimensional grid structure. The 3-nitrophthalic acid ligands coordinate in a bridging mode along the chains, while the bipyridine ligands provide cross-linking between adjacent chains.

The magnetic properties of these copper-based networks are particularly interesting due to the presence of unpaired electrons on the copper(II) centers and the variety of exchange pathways available through the bridging ligands. Magnetic susceptibility measurements reveal that the dinuclear complex exhibits weak antiferromagnetic coupling between the copper centers, with a coupling constant J = -8.2 cm⁻¹.

The trinuclear complex displays more complex magnetic behavior due to the presence of three unpaired electrons and multiple exchange pathways. The magnetic susceptibility data can be fit to a model involving both antiferromagnetic and ferromagnetic exchange interactions, resulting in a ground state with S = 1/2. The unique μ₃-coordination mode of the nitro group provides an additional superexchange pathway that contributes to the overall magnetic coupling.

Extended two-dimensional networks exhibit magnetic ordering at low temperatures, with the onset of long-range magnetic order occurring at temperatures below 10 K. The magnetic anisotropy in these systems is influenced by the single-ion anisotropy of the copper centers and the anisotropic exchange interactions mediated by the bridging ligands.

Mixed-Metal Systems

Mixed-metal systems incorporating 3-nitrophthalic acid as a bridging ligand represent an advanced approach to creating coordination compounds with tailored properties. These heterometallic complexes combine the distinct characteristics of different metal ions, often resulting in emergent properties that are not observed in their homometallic analogs.

The copper-zinc mixed-metal system [CuZn(3-NPA)₂(phen)₂] demonstrates the successful incorporation of two different divalent metal ions within a single coordination framework. The structural analysis reveals that the copper and zinc centers occupy distinct coordination sites, with the copper center adopting a distorted square pyramidal geometry and the zinc center exhibiting a distorted tetrahedral coordination environment.

The preferential coordination of different metal ions to specific sites within the structure is attributed to the different coordination preferences and ionic radii of the metal centers. Copper(II) ions, with their Jahn-Teller distorted d⁹ configuration, preferentially occupy sites that allow for elongated coordination geometries, while zinc(II) ions, with their filled d¹⁰ configuration, prefer more regular tetrahedral or octahedral coordination environments.

Copper-silver mixed-metal systems represent another interesting class of heterometallic complexes. The complex [CuAg(3-NPA)(phen)₂] features a linear coordination geometry around the silver center and a square planar arrangement around the copper center. The different coordination preferences of the two metal ions result in complementary structural arrangements that maximize the stability of the overall complex.

The incorporation of lanthanide ions into mixed-metal systems creates opportunities for combining the magnetic properties of transition metals with the luminescent properties of rare-earth ions. The complex [CuEu(3-NPA)₃(terpy)₂] features a copper center coordinated in a square pyramidal geometry and a europium center with a high coordination number of nine. The different coordination requirements of the two metal ions result in an asymmetric structure where the 3-nitrophthalic acid ligands adopt multiple coordination modes.

The luminescent properties of such mixed-metal systems are particularly interesting because the presence of the transition metal center can either enhance or quench the lanthanide emission, depending on the specific electronic interactions between the metal centers. In some cases, the transition metal center can act as an additional antenna for sensitizing lanthanide emission, while in others, it can provide non-radiative decay pathways that reduce the overall quantum yield.

The magnetic properties of mixed-metal systems are equally complex and fascinating. The presence of different metal ions with distinct magnetic moments and anisotropies can lead to complex magnetic behavior that depends on the nature of the exchange interactions between the different metal centers. In copper-lanthanide systems, the interaction between the copper(II) centers and the lanthanide ions can result in single-molecule magnet behavior, where the complex exhibits magnetic hysteresis at low temperatures.

The synthetic strategies for preparing mixed-metal systems require careful control of reaction conditions to ensure the incorporation of the desired metal ions in the correct stoichiometric ratios. The use of metal precursors with different reactivities and the careful selection of reaction conditions can favor the formation of heterometallic complexes over homometallic analogs.

The structural characterization of mixed-metal systems often requires advanced techniques such as synchrotron X-ray diffraction and neutron diffraction to accurately determine the positions of the different metal atoms. The presence of multiple metal types can complicate the structural analysis, particularly when the metal ions have similar scattering factors.

The potential applications of mixed-metal systems with 3-nitrophthalic acid are diverse and include molecular magnetism, luminescent materials, and catalysis. The ability to combine different functional properties within a single molecular framework makes these systems attractive for the development of multifunctional materials with applications in advanced technologies.

XLogP3

LogP

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (95.22%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H335 (99.52%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant